Xylitol, 1,5-anhydro-, triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylitol, 1,5-anhydro-, triacetate: is a chemical compound with the molecular formula C11H16O7 and a molecular weight of 260.24 g/mol . It is a derivative of xylitol, a naturally occurring sugar alcohol found in many fruits and vegetables. This compound is characterized by the presence of three acetyl groups attached to the xylitol backbone, making it a triacetate ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xylitol, 1,5-anhydro-, triacetate typically involves the acetylation of xylitol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Xylitol, 1,5-anhydro-, triacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield xylitol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Xylitol and acetic acid.
Oxidation: Carboxylic acids.
Reduction: Xylitol.
Scientific Research Applications
Chemistry: In chemistry, Xylitol, 1,5-anhydro-, triacetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for complex molecule construction .
Biology and Medicine: The acetyl groups can be modified to enhance the solubility and bioavailability of pharmaceutical agents .
Industry: Industrially, this compound is used in the production of biodegradable polymers and as a plasticizer in various materials .
Mechanism of Action
The mechanism of action of Xylitol, 1,5-anhydro-, triacetate involves its hydrolysis to release xylitol and acetic acid. Xylitol is known to inhibit the growth of certain bacteria by interfering with their energy production pathways. The acetyl groups can also interact with cellular components, affecting various biochemical processes .
Comparison with Similar Compounds
- 2,3,4-Tri-O-acetyl-1,5-anhydroxylitol
- Acetic acid 4,5-diacetoxy-tetrahydro-pyran-3-yl ester
Uniqueness: Xylitol, 1,5-anhydro-, triacetate is unique due to its specific arrangement of acetyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over reactivity and solubility .
Properties
IUPAC Name |
(4,5-diacetyloxyoxan-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)16-9-4-15-5-10(17-7(2)13)11(9)18-8(3)14/h9-11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMMESQJOZVCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COCC(C1OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.